molecular formula C17H18N4S B11765714 4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol

4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765714
M. Wt: 310.4 g/mol
InChI Key: YCKQEIQBSOMHPZ-UHFFFAOYSA-N
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Description

4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of benzyl chloride with p-toluidine to form the intermediate benzyl-p-tolylamine. This intermediate is then reacted with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions result in the compound’s biological effects, such as antimicrobial and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Known for its antimicrobial properties.

    N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent anti-HIV and antibacterial activities.

Uniqueness

4-Benzyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of benzyl and p-tolyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

4-benzyl-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18N4S/c1-13-7-9-15(10-8-13)18-11-16-19-20-17(22)21(16)12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,20,22)

InChI Key

YCKQEIQBSOMHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NNC(=S)N2CC3=CC=CC=C3

Origin of Product

United States

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